![molecular formula C5H8O3 B3383147 Oxetan-3-yl acetate CAS No. 39267-83-9](/img/structure/B3383147.png)
Oxetan-3-yl acetate
Overview
Description
Oxetan-3-yl acetate, also known as Ethyl 2-(oxetan-3-yl)acetate, is a chemical compound with the molecular weight of 144.17 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of potassium hydroxide with 3-chloropropyl acetate at 150 °C . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H12O3 . The InChI key for this compound is GCHXUULRRZDDFC-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the aza-Michael addition with NH-heterocycles to yield target functionalised 3-substituted 3-(acetoxymethyl)azetidines . It can also undergo the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 144.17 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.Scientific Research Applications
1. Applications in Medicinal Chemistry
Oxetan-3-yl acetate, a compound characterized by the oxetane ring, plays a significant role in medicinal chemistry. This compound is used as a privileged motif, particularly in the synthesis of heteroaryloxetanes and heteroarylazetidines. For instance, it has been successfully introduced into heteroaromatic bases using radical addition methods, such as the Minisci reaction, demonstrating its utility in drug discovery. This process has been applied to heteroaromatic systems that are crucial in the industry, including the EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).
2. Role in Drug Synthesis
This compound is acknowledged for its role in the synthesis of aryloxetanes and arylazetidines. Its inclusion in aromatic systems through nickel-mediated alkyl-aryl Suzuki coupling highlights its efficiency in medicinal chemistry applications (Duncton et al., 2008). Additionally, oxetanes, including this compound, are utilized to enhance the aqueous solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules (Wuitschik et al., 2010).
3. Chemical Synthesis Techniques
In the realm of chemical synthesis, this compound is employed in various innovative methods. For example, it has been used in gold-catalyzed one-step practical synthesis from readily available propargylic alcohols. This method stands out for its efficiency and safety in generating gold carbenes, a crucial aspect of alpha-oxo metal carbene chemistry (Ye et al., 2010).
Mechanism of Action
Safety and Hazards
Oxetan-3-yl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids and acute oral toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .
properties
IUPAC Name |
oxetan-3-yl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)8-5-2-7-3-5/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJXPVYNNYIEDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39267-83-9 | |
Record name | oxetan-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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